REACTION_CXSMILES
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[Cl:1][CH2:2][CH2:3][O:4][C:5]1[C:10](Br)=[CH:9][C:8]([F:12])=[C:7]([N+:13]([O-])=O)[C:6]=1Br>C(O)C.[Pd]>[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([F:12])=[C:7]([NH2:13])[CH:6]=1
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Name
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1-(2-chloroethoxy)-2,6-dibromo-4-fluoro-3-nitrobenzene
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Quantity
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73.2 g
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Type
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reactant
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Smiles
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ClCCOC1=C(C(=C(C=C1Br)F)[N+](=O)[O-])Br
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Name
|
|
Quantity
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1.1 L
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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7.3 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The catalyst was filtered
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Type
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CUSTOM
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Details
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the solvent was removed
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Type
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DISSOLUTION
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Details
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The residue was dissolved in diethyl ether (300 mL)
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Type
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WASH
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Details
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washed with saturated aqueous sodium carbonate (200 mL)
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Type
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CUSTOM
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Details
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The organic layer separated
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Type
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WASH
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Details
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washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
the solvent removed
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Type
|
CUSTOM
|
Details
|
to afford an oil which
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Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
ClCCOC1=CC(=C(C=C1)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.5 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |